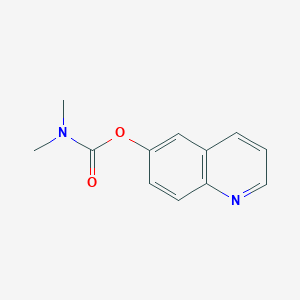

quinolin-6-yl N,N-dimethylcarbamate

描述

Quinolin-6-yl N,N-dimethylcarbamate is a synthetic organic compound featuring a quinoline backbone substituted at the 6-position with a dimethylcarbamate group (-O(CO)N(CH₃)₂). This structure combines the aromatic heterocyclic properties of quinoline with the carbamate functional group, which is commonly associated with pesticidal and pharmacological activities . The compound is listed under synonyms such as Isolan, ENT 19 060, and G 23611, indicating its historical use as a pesticide . Its synthesis typically involves coupling a quinolin-6-ol precursor with dimethylcarbamoyl chloride under anhydrous conditions, as inferred from analogous procedures in the provided evidence (e.g., acrylamide derivatives in ).

属性

分子式 |

C12H12N2O2 |

|---|---|

分子量 |

216.24 g/mol |

IUPAC 名称 |

quinolin-6-yl N,N-dimethylcarbamate |

InChI |

InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3 |

InChI 键 |

WHKWXMFRFOHXGZ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)N=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Quinolin-6-yl N,N-dimethylcarbamate belongs to a broader class of quinoline derivatives modified with carbamate or related groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and implied applications.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence: The carbamate group in quinolin-6-yl N,N-dimethylcarbamate confers hydrolytic stability compared to ester or amide analogs, making it suitable for pesticidal formulations . In contrast, acrylamide derivatives (e.g., compound 6o in ) exhibit greater reactivity due to the α,β-unsaturated carbonyl system, which is exploited in drug design for covalent target binding . Ketone-substituted quinolines (e.g., 3pa in ) lack the carbamate’s hydrogen-bonding capacity, limiting their use in biological systems but favoring roles as synthetic intermediates .

Substituent Position and Bioactivity: The 6-position on quinoline is critical for activity. For example, HIV protease inhibitors prioritize fused aromatic systems with substituents at this position for shape complementarity . Quinolin-6-yl N,N-dimethylcarbamate’s carbamate group may hinder π-π stacking compared to planar acrylamide derivatives (e.g., ), reducing its utility in enzyme inhibition but enhancing environmental persistence as a pesticide .

Synthetic Routes: Quinolin-6-yl N,N-dimethylcarbamate is synthesized via nucleophilic substitution (e.g., reacting quinolin-6-ol with dimethylcarbamoyl chloride), similar to acrylamide derivatives in and . However, advanced analogs (e.g., 8a-c in ) require multi-step routes involving Suzuki couplings or sulfonylation, reflecting greater complexity .

Table 2: Physicochemical Properties (Inferred)

| Compound Name | Molecular Weight (g/mol) | Polarity | Solubility Profile |

|---|---|---|---|

| Quinolin-6-yl N,N-dimethylcarbamate | ~234.3 | Moderate | Low water solubility |

| (E)-N-(3-Cyanoquinolin-6-yl)acrylamide | ~280.3 | High | Moderate in DMSO/EtOH |

| 2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one | ~227.3 | Low | Lipophilic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。